Quinoline-2,4-diamine
CAS No.: 146136-78-9
Cat. No.: VC21126138
Molecular Formula: C9H9N3
Molecular Weight: 159.19 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 146136-78-9 | 
|---|---|
| Molecular Formula | C9H9N3 | 
| Molecular Weight | 159.19 g/mol | 
| IUPAC Name | quinoline-2,4-diamine | 
| Standard InChI | InChI=1S/C9H9N3/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5H,(H4,10,11,12) | 
| Standard InChI Key | NKXSJFUIFJMXED-UHFFFAOYSA-N | 
| SMILES | C1=CC=C2C(=C1)C(=CC(=N2)N)N | 
| Canonical SMILES | C1=CC=C2C(=C1)C(=CC(=N2)N)N | 
Introduction
Chemical Structure and Properties
Structural Characteristics
Quinoline-2,4-diamine (C₉H₉N₃) consists of a quinoline core with amino groups (-NH₂) at positions 2 and 4 of the heterocyclic ring system. This arrangement creates a molecule with unique electronic and spatial properties that contribute to its chemical reactivity and biological interactions. The presence of two amino groups provides opportunities for further functionalization, making it a versatile building block for chemical synthesis.
Physical and Chemical Properties
The compound exists as a solid at room temperature with a molecular weight of 159.19 g/mol. Its structure contains hydrogen bond donors (the amino groups) and acceptors (nitrogen atoms), which influence its solubility profile and interactions with biological targets. These characteristics make Quinoline-2,4-diamine particularly interesting for medicinal chemistry applications.
Spectroscopic Identification
Quinoline-2,4-diamine can be identified using various spectroscopic techniques. Its structure corresponds to the following identifiers:
| Property | Value | 
|---|---|
| Molecular Formula | C₉H₉N₃ | 
| CAS Number | 146136-78-9 | 
| InChI | InChI=1S/C9H9N3/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5H,(H4,10,11,12) | 
| Molecular Weight | 159.19 g/mol | 
Synthesis Methods
Reduction of Dinitroquinoline Derivatives
One of the primary methods for synthesizing Quinoline-2,4-diamine involves the reduction of 2,4-dinitroquinoline. This reaction typically employs reducing agents such as iron powder in the presence of hydrochloric acid, which converts the nitro groups to amino groups. This approach represents a straightforward pathway to obtain the target compound.
Catalytic Hydrogenation
Industrial production of Quinoline-2,4-diamine often utilizes catalytic hydrogenation of 2,4-dinitroquinoline with palladium on carbon as a catalyst. This method is preferred in larger-scale settings due to its efficiency, scalability, and relatively mild reaction conditions. The process typically operates under hydrogen pressure to facilitate the reduction of nitro groups to amines.
Chemical Reactivity
Oxidation Reactions
Quinoline-2,4-diamine can undergo oxidation reactions to form quinoline-2,4-dione. This transformation typically employs oxidizing agents such as potassium permanganate or chromium trioxide. The susceptibility to oxidation is an important characteristic that influences both the compound's stability and its potential metabolic pathways in biological systems.
Reduction Pathways
Further reduction of Quinoline-2,4-diamine can yield tetrahydroquinoline derivatives. This process typically utilizes strong reducing agents such as lithium aluminum hydride or employs catalytic hydrogenation conditions. The resulting products exhibit different physicochemical properties and potentially altered biological activities compared to the parent compound.
Substitution Reactions
The amino groups in Quinoline-2,4-diamine serve as nucleophilic centers, enabling various substitution reactions. These functional groups can interact with electrophiles such as alkyl halides or acyl chlorides under appropriate conditions, leading to N-substituted derivatives. Such reactions are fundamental to creating libraries of compounds for structure-activity relationship studies in drug discovery.
Scientific Research Applications
Medicinal Chemistry
Quinoline-2,4-diamine serves as an important scaffold in medicinal chemistry, particularly in the development of compounds with antimicrobial, antiparasitic, and anticancer properties. The strategic positioning of the amino groups allows for targeted modifications to enhance biological activity and optimize pharmacokinetic properties. Researchers have utilized this core structure to create focused libraries of compounds for high-throughput screening against various disease targets.
Chemical Probe Development
Due to its unique structure and reactivity, Quinoline-2,4-diamine derivatives have potential applications as chemical probes for investigating biological processes. These compounds can be designed to interact specifically with target proteins or cellular pathways, providing valuable tools for understanding disease mechanisms and validating therapeutic targets.
Materials Science
Although primarily investigated for biological applications, the electronic properties of Quinoline-2,4-diamine and its derivatives suggest potential applications in materials science. The conjugated π-electron system of the quinoline core, combined with the electron-donating properties of the amino groups, makes these compounds interesting candidates for electronic and optoelectronic applications.
Biological Activities
Antimicrobial Properties
Research has demonstrated that Quinoline-2,4-diamine derivatives exhibit significant antimicrobial effects against various bacterial and fungal pathogens. The following table summarizes the antimicrobial efficacy of selected derivatives:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | 
|---|---|---|
| N1-(7-chloroquinoline-4-yl) ethane-1,2-diamine | Staphylococcus aureus | 8 μg/mL | 
| N2-(5-fluoroquinolin-2-yl) ethane-1,2-diamine | Escherichia coli | 12 μg/mL | 
These findings highlight the potential of Quinoline-2,4-diamine derivatives as leads for developing new antimicrobial agents, particularly important in the context of increasing antibiotic resistance.
Anticancer Activity
Quinoline-2,4-diamine derivatives have demonstrated promising anticancer properties across various cancer cell lines. Studies have shown cytotoxic effects against breast cancer cells with IC50 values in the low micromolar range, as illustrated in the following table:
| Compound | Cancer Cell Line | IC50 Value (μM) | 
|---|---|---|
| Quinoline-2,4-diamine derivative A | MCF-7 (breast cancer) | 15 | 
| Quinoline-2,4-diamine derivative B | A549 (lung cancer) | 20 | 
The mechanisms underlying these anticancer effects may involve interference with DNA replication and repair processes, leading to apoptosis in cancer cells. This activity profile positions Quinoline-2,4-diamine derivatives as potential candidates for cancer therapeutics development.
Mechanism of Action
The biological activities of Quinoline-2,4-diamine compounds are attributed to their interactions with specific molecular targets. In antimicrobial applications, these compounds may inhibit essential enzymes required for bacterial survival. For anticancer applications, they can potentially interfere with DNA replication and repair mechanisms, leading to programmed cell death. The exact mechanisms vary depending on the specific structural modifications and the biological context.
Comparison with Similar Compounds
Structural Analogs
Quinoline-2,4-diamine belongs to a family of related compounds with varying substitution patterns. A notable structural analog is Quinoline-2,7-diamine, which differs in the position of the second amino group (position 7 instead of position 4). This positional isomer has distinct chemical properties and potentially different biological activities .
Comparative Analysis with Parent Compound
Compared to the parent compound quinoline, Quinoline-2,4-diamine exhibits enhanced water solubility due to the presence of amino groups. These functional groups also introduce additional hydrogen bonding capabilities, potentially improving interactions with biological targets. The following table compares key properties of Quinoline-2,4-diamine with related compounds:
| Compound | Chemical Formula | Key Features | Distinctive Properties | 
|---|---|---|---|
| Quinoline | C₉H₇N | Parent heterocyclic structure | Limited water solubility, basic nitrogen | 
| Quinoline-2,4-diamine | C₉H₉N₃ | Two amino groups at 2,4-positions | Enhanced water solubility, H-bond donor capacity | 
| Quinoline-2,4-dione | C₉H₅NO₂ | Oxidized form with carbonyl groups | Different electronic properties, H-bond acceptor | 
| Quinoline-2,7-diamine | C₉H₉N₃ | Amino groups at 2,7-positions | Different electronic distribution, reactivity pattern | 
Functionalized Derivatives
Numerous functionalized derivatives of Quinoline-2,4-diamine have been synthesized to enhance specific properties or activities. An example is 2-N-(4-chlorophenyl)-4-N-[3-(diethylamino)propyl]benzo[g]quinoline-2,4-diamine, which incorporates additional functional groups to modify the pharmacokinetic and pharmacodynamic properties of the core structure .
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